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Compound of Interest

Compound Name: 2,3,5-Trichloropyridine

Cat. No.: B095902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2,3,5-Trichloropyridine and its

derivatives, 2,3,6-Trichloropyridine and 3,5-Dichloro-2-hydroxypyridine. The aim is to equip

researchers with the necessary data and methodologies for the accurate identification and

characterization of these compounds, which are pivotal in the fields of medicinal chemistry and

materials science. This document summarizes key quantitative spectroscopic data, details

experimental protocols, and visualizes a relevant synthetic pathway.

Summary of Spectroscopic Data
The following tables provide a comparative summary of the available spectroscopic data for

2,3,5-Trichloropyridine and its selected derivatives. These tables are designed for quick

reference and comparison of key spectral features.

Table 1: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Compound H-4 H-6 Other Protons Solvent

2,3,5-

Trichloropyridine
8.20[1] 7.75 (d) - CDCl₃

2,3,6-

Trichloropyridine
7.35 (d) 7.85 (d) - Not Specified

3,5-Dichloro-2-

hydroxypyridine
7.5 (d) 7.8 (d) OH: ~12 (br s) DMSO-d₆

Table 2: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compoun
d

C-2 C-3 C-4 C-5 C-6 Solvent

2,3,5-

Trichloropy

ridine

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available
-

2,3,6-

Trichloropy

ridine

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available
-

3,5-

Dichloro-2-

pyridone*

158.0 110.1 139.6 120.5 139.6 DMSO-d₆

*Note: 3,5-Dichloro-2-hydroxypyridine exists in tautomeric equilibrium with 3,5-Dichloro-2-

pyridone. The provided NMR data is for the pyridone tautomer.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
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Compound
C=C/C=N
Stretch

C-H Stretch C-Cl Stretch
Other Key
Bands

2,3,5-

Trichloropyridine

1560, 1430,

1380[1]
~3050

1180, 1080,

1040, 880[1]
-

2,3,6-

Trichloropyridine

~1550, 1420,

1370
~3060

~1170, 1070,

1030, 870
-

3,5-Dichloro-2-

hydroxypyridine

~1640 (C=O),

1580
~3080 ~830, 780

~3400 (O-H

stretch, broad)

Table 4: UV-Vis Spectroscopy Data (λmax in nm)

Compound λmax (Solvent)

2,3,5-Trichloropyridine Data Not Available

2,3,6-Trichloropyridine Data Not Available

3,5-Dichloro-2-hydroxypyridine Data Not Available

Table 5: Mass Spectrometry Data (Key m/z peaks)

Compound Molecular Ion (M⁺) Key Fragment Ions Ionization Method

2,3,5-Trichloropyridine 181, 183, 185[2] 146, 111, 76
Electron Ionization

(EI)

2,3,6-Trichloropyridine 181, 183, 185 146, 111, 76
Electron Ionization

(EI)

3,5-Dichloro-2-

hydroxypyridine
163, 165, 167 128, 99, 73

Electron Ionization

(EI)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison of results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a 300 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition: A standard proton spectrum is acquired with a spectral width of -2 to 12

ppm. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio, with a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired with a spectral width

of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay

(2-5 seconds) are typically required due to the lower natural abundance and longer

relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation (Solid Samples): Solid samples are typically prepared as KBr pellets. A

small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder

in an agate mortar and pestle and then pressed into a thin, transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: The spectrum is recorded in the mid-infrared range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a

small amount and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or

acetonitrile). Serial dilutions are then made to obtain a concentration that gives an

absorbance reading within the linear range of the instrument (typically 0.1-1.0).
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Instrumentation: A dual-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-400

nm. The solvent used for the sample preparation is also used as the reference blank. The

wavelength of maximum absorbance (λmax) is then determined.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for these

types of compounds.

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range, for

example, from 50 to 300 amu, to detect the molecular ion and its characteristic fragment

ions.

Visualization of Synthetic Pathway
The following diagram illustrates a synthetic route for 2,3,5-Trichloropyridine starting from 2-

Chloropyridine, as described in the chemical literature.[3]
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Synthesis of 2,3,5-Trichloropyridine

Step 1: Alkoxylation/Hydrolysis

Step 2: Chlorination

Step 3: Chlorination

2-Chloropyridine

2-Alkoxypyridine

H₂O or ROH,
Base Catalyst

3,5-Dichloro-2-alkoxypyridine

Chlorinating Agent,
Base

2,3,5-Trichloropyridine

Chlorinating Agent (e.g., POCl₃)

Click to download full resolution via product page

Caption: Synthesis of 2,3,5-Trichloropyridine from 2-Chloropyridine.

This guide serves as a foundational resource for the spectroscopic identification and

comparison of 2,3,5-Trichloropyridine and its derivatives. The provided data and protocols are
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intended to facilitate further research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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